4,4-Dichloro-1,1,1,3,3-pentafluorobutane
Overview
Description
4,4-Dichloro-1,1,1,3,3-pentafluorobutane is a chemical compound with the molecular formula C4Cl2F5 . It is a colorless gas at room temperature and is primarily used as a refrigerant and foam blowing agent .
Molecular Structure Analysis
The molecular formula of 4,4-Dichloro-1,1,1,3,3-pentafluorobutane is C4H3Cl2F5 . The molecular weight is 216.97 . The InChI code is 1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2 .Scientific Research Applications
Organic Synthesis and Material Science
- HFC-365mfc has been utilized as a solvent in the synthesis of (organoethynyl)difluoroboranes, showcasing its role in facilitating chemical reactions due to its unique solvent properties (Bardin, Adonin, & Frohn, 2007).
- It has also been encapsulated in polymeric nanocapsules for potential use as a contrast agent in tumor imaging, indicating its application in medical diagnostics and material science (Li et al., 2014).
Environmental Science and Foam Blowing Agents
- HFC-365mfc is identified as an industrial chemical used as a substitute for more environmentally harmful foam blowing agents. This application underscores its significance in reducing ozone-depleting substances in the atmosphere (Stemmler et al., 2007).
- Research on compressed liquid densities and saturated liquid densities of HFC-365mfc contributes to understanding its thermodynamic behavior, which is crucial for its application in refrigeration and air conditioning systems (Bobbo, Scattolini, Fedele, & Camporese, 2003).
Chemical and Physical Properties
- The mass transfer properties of HFC-365mfc in insulating systems, such as rigid polyurethane foam and polyethylene, have been studied, highlighting its efficiency and compatibility as a blowing agent in construction materials (Mangs, Fröling, Ramnäs, & Jarfelt, 2002).
- Investigations into the synthesis of pentafluorinated β-hydroxy ketones using HFC-365mfc derivatives demonstrate its utility in producing complex chemical structures, thereby contributing to advancements in synthetic chemistry (Zhang & Wolf, 2012).
properties
IUPAC Name |
4,4-dichloro-1,1,1,3,3-pentafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQXWMMSDACQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663081 | |
Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
CAS RN |
70566-51-7 | |
Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.